molecular formula C15H23N3O3 B6788018 N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide

N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide

Cat. No.: B6788018
M. Wt: 293.36 g/mol
InChI Key: FRCRWSBKGWUZMT-UHFFFAOYSA-N
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Description

N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms The compound also features an azocane ring, an eight-membered nitrogen-containing heterocycle, and an acetamide group

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-13(21-12(2)17-11)9-16-14(19)10-18-8-6-4-3-5-7-15(18)20/h3-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCRWSBKGWUZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CNC(=O)CN2CCCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethyl-1,3-dicarbonyl compounds, in the presence of an amine and an oxidizing agent.

    Introduction of the Azocane Ring: The azocane ring can be introduced through a nucleophilic substitution reaction, where a suitable azocane precursor reacts with a halogenated intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound.

Scientific Research Applications

N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxazole and azocane rings may facilitate binding to enzymes or receptors, modulating their activity. The acetamide group can also play a role in the compound’s bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide can be compared with other oxazole and azocane derivatives. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not observed in other similar compounds.

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